molecular formula C12H12O3 B099988 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one CAS No. 17298-18-9

4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one

Cat. No. B099988
CAS RN: 17298-18-9
M. Wt: 204.22 g/mol
InChI Key: QJWYZCXQARCGMV-UHFFFAOYSA-N
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Description

4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one, also known as MDPPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDPPO is a pyranone derivative that is structurally similar to other compounds that have been shown to possess various biological activities.

Mechanism Of Action

4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one acts as a positive allosteric modulator of GABA-A receptors, which are ion channels that mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to a specific site on the receptor, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one enhances the activity of the receptor, leading to an increase in GABA-mediated inhibition. This mechanism of action is similar to that of other compounds, such as benzodiazepines, that are used clinically as anxiolytics and hypnotics.

Biochemical And Physiological Effects

4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to enhance the effects of other GABAergic compounds, such as alcohol and barbiturates. These effects are thought to be mediated by the modulation of GABA-A receptor activity in various brain regions.

Advantages And Limitations For Lab Experiments

4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has several advantages for use in scientific research, including its high potency and selectivity for certain GABA-A receptor subtypes. It also has a relatively long duration of action, making it useful for studying the effects of GABAergic compounds over extended periods of time. However, there are also limitations to its use, including its potential for off-target effects and the need for specialized equipment and techniques to study its effects on GABA-A receptors.

Future Directions

There are several future directions for research on 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one, including the development of more selective and potent compounds that can be used to study the role of specific GABA-A receptor subtypes in various physiological and pathological conditions. Other potential areas of research include the use of 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one as a tool for studying the effects of chronic stress on GABAergic neurotransmission and the development of 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one-based therapeutics for the treatment of anxiety, depression, and epilepsy.
In conclusion, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one is a promising compound with potential applications in various scientific research fields. Its mechanism of action as a positive allosteric modulator of GABA-A receptors makes it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions. While there are limitations to its use, ongoing research on 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one and other pyranone derivatives may lead to the development of novel therapeutics for the treatment of anxiety, depression, and epilepsy.

Synthesis Methods

4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with phenylacetic acid in the presence of an acid catalyst. The resulting intermediate is then converted to 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one through cyclization and subsequent reduction reactions. The synthesis method has been optimized to produce 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one in high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has been used as a tool to study the role of GABA-A receptors in the brain. It has been shown to selectively modulate the activity of certain GABA-A receptor subtypes, making it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions.
In pharmacology, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has been studied for its potential as a therapeutic agent for various diseases, including anxiety, depression, and epilepsy. It has been shown to possess anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a novel treatment for these conditions.

properties

CAS RN

17298-18-9

Product Name

4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-methoxy-2-phenyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H12O3/c1-14-10-7-11(15-12(13)8-10)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3

InChI Key

QJWYZCXQARCGMV-UHFFFAOYSA-N

SMILES

COC1=CC(=O)OC(C1)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=O)OC(C1)C2=CC=CC=C2

synonyms

4-METHOXY-6-PHENYL-5,6-DIHYDRO-PYRAN-2-ONE

Origin of Product

United States

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